molecular formula C12H15NO4 B2734911 ethyl [(4-methoxybenzyl)amino](oxo)acetate CAS No. 77245-39-7

ethyl [(4-methoxybenzyl)amino](oxo)acetate

Cat. No.: B2734911
CAS No.: 77245-39-7
M. Wt: 237.255
InChI Key: ITKVMJWKVNKTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(4-methoxybenzyl)amino](oxo)acetate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.255. The purity is usually 95%.
BenchChem offers high-quality ethyl [(4-methoxybenzyl)amino](oxo)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl [(4-methoxybenzyl)amino](oxo)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKVMJWKVNKTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N,N'-bis(4-methoxybenzyl)oxalamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical exploration of the reaction between 4-methoxybenzylamine and diethyl oxalate, a classic and efficient method for the synthesis of N,N'-disubstituted oxalamides. Tailored for researchers, chemists, and professionals in drug development and materials science, this guide elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, and offers expert insights into process optimization and troubleshooting.

Introduction: The Significance of Oxalamide Synthesis

The reaction of primary amines with dialkyl oxalates is a fundamental transformation in organic synthesis, yielding symmetrical N,N'-disubstituted oxalamides. The target molecule of this guide, N,N'-bis(4-methoxybenzyl)oxalamide, is formed from the reaction of 4-methoxybenzylamine, a common organic intermediate[1], and diethyl oxalate.

Oxalamide moieties are of considerable interest due to their structural rigidity and capacity for hydrogen bonding. These characteristics make them valuable structural motifs in various fields. They are employed as ligands in coordination chemistry, building blocks for supramolecular assemblies, and have been identified in molecules with potential biological activity[2]. Conventional synthesis methods often involve the use of oxalyl chloride, which is highly reactive and generates corrosive byproducts. The aminolysis of diethyl oxalate, as detailed herein, presents a more atom-economical and safer alternative[2].

The Reaction Mechanism: A Stepwise Acyl Substitution

The formation of N,N'-bis(4-methoxybenzyl)oxalamide proceeds via a sequential nucleophilic acyl substitution mechanism. As a primary amine, 4-methoxybenzylamine contains two reactive N-H protons, allowing it to react twice with the two ester functionalities of diethyl oxalate.[3][4][5]

The key stages of the mechanism are as follows:

  • First Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Collapse of the First Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the ethoxide group (-OEt) is expelled as a leaving group. A proton transfer step results in the formation of an N-(4-methoxybenzyl)oxamic acid ethyl ester intermediate and ethanol.

  • Second Nucleophilic Attack: A second molecule of 4-methoxybenzylamine attacks the remaining ester carbonyl carbon of the oxamic acid ethyl ester intermediate. This initiates the formation of a second tetrahedral intermediate.

  • Collapse of the Second Intermediate: Similar to the first stage, this intermediate collapses, reforming the carbonyl double bond and expelling a second molecule of ethoxide. Following a final proton transfer, the stable, symmetrical N,N'-bis(4-methoxybenzyl)oxalamide product is formed.

The reaction with primary amines to form a disubstituted oxamide is generally efficient because the intermediate formed after the first amine attack is stabilized, facilitating the second reaction.[3][4]

Reaction_Mechanism Figure 1: Reaction Mechanism of N,N'-bis(4-methoxybenzyl)oxalamide Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 4-Methoxybenzylamine (2 equivalents) I1 Tetrahedral Intermediate 1 R1->I1 1. Nucleophilic Attack R2 Diethyl Oxalate R2->I1 I2 N-(4-methoxybenzyl)oxamic acid ethyl ester I1->I2 2. Collapse & -OEt P2 Ethanol (2 equivalents) I1->P2 I3 Tetrahedral Intermediate 2 I2->I3 3. Second Nucleophilic Attack (from another Amine) P1 N,N'-bis(4-methoxybenzyl)oxalamide I3->P1 4. Collapse & -OEt I3->P2 Experimental_Workflow Figure 2: Experimental Workflow for Oxalamide Synthesis A 1. Setup Dissolve Diethyl Oxalate in Anhydrous Ethanol B 2. Addition Add 4-Methoxybenzylamine (2.1 eq) A->B C 3. Reaction Stir at RT (12-24h) or 40-50°C (3-6h) B->C D 4. Isolation Cool in Ice Bath & Vacuum Filter C->D E 5. Purification Wash with Cold Ethanol and Deionized Water D->E F 6. Drying Dry Product to Constant Weight E->F G 7. Analysis Melting Point, NMR, IR F->G

Sources

An In-depth Technical Guide to N-Substituted Oxalamic Acid Ethyl Esters: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted oxalamic acid ethyl esters represent a versatile class of organic compounds characterized by a core structure featuring an ethyl ester, an adjacent amide linkage, and a variable N-substituent. This unique arrangement of functional groups imparts a range of physicochemical and biological properties that have garnered significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Their utility as key building blocks and pharmacophores has led to their investigation in diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the synthesis, properties, and applications of N-substituted oxalamic acid ethyl esters, with a focus on providing practical insights for researchers and drug development professionals.

Synthesis of N-Substituted Oxalamic Acid Ethyl Esters

The synthesis of N-substituted oxalamic acid ethyl esters is most commonly achieved through the reaction of a primary or secondary amine with a suitable oxalyl derivative. The two primary approaches involve the use of diethyl oxalate or ethyloxalyl chloride as the electrophilic partner.

General Synthetic Routes

The choice of synthetic route often depends on the reactivity of the amine and the desired scale of the reaction.

cluster_0 Route A: From Diethyl Oxalate cluster_1 Route B: From Ethyloxalyl Chloride Diethyl Oxalate Diethyl Oxalate N-Substituted Oxalamic Acid Ethyl Ester N-Substituted Oxalamic Acid Ethyl Ester Diethyl Oxalate->N-Substituted Oxalamic Acid Ethyl Ester Nucleophilic Acyl Substitution Primary/Secondary Amine (R-NHR') Primary/Secondary Amine (R-NHR') Primary/Secondary Amine (R-NHR')->N-Substituted Oxalamic Acid Ethyl Ester N-Substituted Oxalamic Acid Ethyl Ester_2 N-Substituted Oxalamic Acid Ethyl Ester Primary/Secondary Amine (R-NHR')->N-Substituted Oxalamic Acid Ethyl Ester_2 Ethyloxalyl Chloride Ethyloxalyl Chloride Ethyloxalyl Chloride->N-Substituted Oxalamic Acid Ethyl Ester_2 Nucleophilic Acyl Substitution Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->N-Substituted Oxalamic Acid Ethyl Ester_2 HCl Scavenger

Caption: General synthetic routes to N-substituted oxalamic acid ethyl esters.

Experimental Protocol: Synthesis via Diethyl Oxalate

This protocol describes a general procedure for the synthesis of N-substituted oxalamic acid ethyl esters from diethyl oxalate and a primary amine.

Materials:

  • Diethyl oxalate

  • Appropriate primary amine (e.g., aniline derivative, alkylamine)

  • Ethanol (or other suitable solvent)

  • Stirring apparatus

  • Reaction vessel with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1 equivalent) in a suitable solvent such as ethanol.

  • To the stirred solution, add diethyl oxalate (1 to 1.2 equivalents) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated to reflux (typically 40-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified. Purification can often be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively unreactive under the reaction conditions.

  • Stoichiometry: A slight excess of diethyl oxalate can be used to ensure complete consumption of the more valuable amine starting material.

  • Temperature: Gentle heating can accelerate the reaction rate, particularly for less reactive amines. However, excessive heat should be avoided to minimize the formation of byproducts, such as the bis-amide.

Physicochemical and Spectroscopic Properties

The physicochemical properties of N-substituted oxalamic acid ethyl esters are influenced by the nature of the N-substituent.

PropertyTypical Range/ObservationInfluence of N-Substituent
Molecular Weight Varies widelyDirectly dependent on the size of the substituent.
Melting Point Typically crystalline solids with a wide range of melting points.Aromatic or larger alkyl substituents generally lead to higher melting points due to increased intermolecular forces.
Solubility Generally soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols.[1] Sparingly soluble to insoluble in water.[1]The presence of polar functional groups on the N-substituent can increase water solubility.
Density Predicted values are often in the range of 1.1 - 1.4 g/cm³.[2]Increases with the presence of heavier atoms (e.g., halogens) in the substituent.
pKa Predicted pKa values for the amide proton are typically in the range of 9-10.[2]Electron-withdrawing groups on the N-substituent will decrease the pKa (increase acidity).
Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of N-substituted oxalamic acid ethyl esters.

cluster_0 Spectroscopic Analysis N-Substituted Oxalamic Acid Ethyl Ester N-Substituted Oxalamic Acid Ethyl Ester 1H NMR 1H NMR N-Substituted Oxalamic Acid Ethyl Ester->1H NMR Proton environment 13C NMR 13C NMR N-Substituted Oxalamic Acid Ethyl Ester->13C NMR Carbon framework FT-IR FT-IR N-Substituted Oxalamic Acid Ethyl Ester->FT-IR Functional groups Mass Spec Mass Spec N-Substituted Oxalamic Acid Ethyl Ester->Mass Spec Molecular weight

Caption: Key spectroscopic techniques for characterization.

¹H NMR Spectroscopy:

  • Ethyl Ester Protons: A characteristic triplet (CH₃) around δ 1.2-1.4 ppm and a quartet (CH₂) around δ 4.2-4.4 ppm.

  • Amide Proton (N-H): A broad singlet, typically in the region of δ 8.0-10.0 ppm, the chemical shift of which is highly dependent on the solvent and concentration.

  • N-Substituent Protons: The chemical shifts and multiplicities will be characteristic of the specific substituent. For example, aromatic protons will appear in the δ 7.0-8.5 ppm region.

¹³C NMR Spectroscopy:

  • Ester Carbonyl Carbon: Typically observed in the range of δ 160-165 ppm.

  • Amide Carbonyl Carbon: Usually found slightly downfield from the ester carbonyl, in the region of δ 155-160 ppm.

  • Ethyl Ester Carbons: The CH₂ carbon appears around δ 62-64 ppm, and the CH₃ carbon at approximately δ 14 ppm.

  • N-Substituent Carbons: Resonances will be characteristic of the substituent.

FT-IR Spectroscopy:

  • N-H Stretch: A sharp to broad absorption band in the region of 3200-3400 cm⁻¹.

  • C=O Stretches: Two distinct carbonyl absorption bands are typically observed. The ester carbonyl stretch usually appears at a higher frequency (around 1730-1750 cm⁻¹), while the amide carbonyl (Amide I band) is found at a lower frequency (around 1670-1690 cm⁻¹).

  • C-O Stretch: A strong absorption in the region of 1200-1300 cm⁻¹ corresponding to the ester C-O bond.

Mass Spectrometry:

  • The molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound.

  • Fragmentation patterns often involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).

Biological and Pharmacological Properties

N-substituted oxalamic acid ethyl esters have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Certain N-substituted oxalamic acid ethyl esters have been reported to possess antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The nature of the N-substituent plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Anticancer Activity

Several studies have explored the potential of this class of compounds as anticancer agents. Their antiproliferative effects have been observed in various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some derivatives have been investigated as inhibitors of enzymes like lactate dehydrogenase (LDH), which is often upregulated in cancer cells.

Enzyme Inhibition

A significant area of research for N-substituted oxalamic acid ethyl esters is their role as enzyme inhibitors.

  • Lactate Dehydrogenase (LDH) Inhibition: Oxamic acid and its derivatives are known inhibitors of LDH. N-substituted oxalamic acid esters have been designed to target specific LDH isozymes, such as LDH-C4, which is predominantly found in sperm and testes, suggesting potential applications in male fertility control.[3]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Structure-activity relationship studies have shown that substituted oxyoxalamides can act as potent inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids.[2][4] Inhibition of sEH has therapeutic potential for treating inflammatory and cardiovascular diseases.

Structure-Activity Relationships (SAR)

The biological activity of N-substituted oxalamic acid ethyl esters is highly dependent on the nature of the N-substituent. Key SAR insights include:

  • Lipophilicity: The lipophilicity of the N-substituent can significantly impact cell permeability and target engagement. Aromatic and bulky alkyl groups often enhance activity, but can also increase cytotoxicity.

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on an aromatic N-substituent can modulate the electronic properties of the amide bond and influence binding to the target protein.

  • Steric Factors: The size and shape of the N-substituent are critical for fitting into the binding pocket of the target enzyme. For example, in sEH inhibitors, a benzyl group was found to be important for potent inhibition.[2]

Applications in Drug Development and Research

The versatile nature of N-substituted oxalamic acid ethyl esters makes them valuable in several areas of research and development.

  • Medicinal Chemistry: They serve as a privileged scaffold for the design and synthesis of novel therapeutic agents targeting a range of diseases.

  • Chemical Biology: These compounds can be used as chemical probes to study the function and regulation of specific enzymes and biological pathways.

  • Building Blocks in Organic Synthesis: The oxalamic acid ester moiety can be further functionalized, making these compounds useful intermediates in the synthesis of more complex molecules. For example, N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester is a key intermediate in the synthesis of some pharmaceutical agents.[2]

Conclusion

N-substituted oxalamic acid ethyl esters are a class of compounds with significant potential in both fundamental research and applied drug discovery. Their straightforward synthesis, tunable physicochemical properties, and diverse biological activities make them an attractive area for further investigation. A thorough understanding of their structure-activity relationships is crucial for the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. As research in this area continues, it is likely that N-substituted oxalamic acid ethyl esters will play an increasingly important role in the development of novel therapeutics and chemical tools.

References

  • LookChem. (n.d.). Cas 349125-08-2, N-(5-Chloropyridin-2-yl)oxalaMic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester. Retrieved from [Link]

  • Hwang, S. H., et al. (2014). Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 24(3), 847-851.
  • Kim, J., et al. (2014). Structure-activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. PubMed. Retrieved from [Link]

  • Hernández-Alcántara, D., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl (4-methoxybenzyl)aminoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (4-methoxybenzyl)aminoacetate, also known as N-[(4-methoxyphenyl)methyl]Glycine ethyl ester, is a valuable secondary amine intermediate in organic synthesis.[1] Its structure incorporates a glycine ethyl ester moiety, a common building block in peptide synthesis, and a 4-methoxybenzyl (PMB) group, a widely used protecting group for amines. This combination makes it a versatile precursor for the synthesis of more complex molecules, including peptidomimetics and other pharmaceutically relevant compounds. The PMB group can be readily cleaved under specific oxidative or acidic conditions, allowing for the selective deprotection of the secondary amine.

This document provides a comprehensive guide to the synthesis of ethyl (4-methoxybenzyl)aminoacetate via a one-pot reductive amination procedure. This method is favored for its efficiency, mild reaction conditions, and high yields.[2][3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer insights into process optimization and safety considerations.

Synthetic Strategy: Reductive Amination

The synthesis of ethyl (4-methoxybenzyl)aminoacetate is most effectively achieved through the reductive amination of ethyl glycinate with 4-methoxybenzaldehyde (p-anisaldehyde). This one-pot reaction involves two key transformations:

  • Imine Formation: The primary amine of ethyl glycinate acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde. This is followed by dehydration to form an intermediate imine (a Schiff base).

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the desired secondary amine.

For this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and selective reagent that reduces imines much faster than it reduces aldehydes.[3][5] This selectivity is crucial for a one-pot procedure, as it allows the reducing agent to be present from the start of the reaction without significantly reducing the starting aldehyde.[2] The reaction is typically carried out in an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5][6]

Reaction Mechanism Overview

The choice of sodium triacetoxyborohydride is critical as it selectively reduces the iminium ion intermediate over the starting aldehyde.[2][7] The electron-withdrawing acetate groups on the boron atom temper its reducing power, making it less reactive towards carbonyls but highly effective for the more electrophilic iminium ions.[5]

Experimental Protocol

This protocol outlines the synthesis of ethyl (4-methoxybenzyl)aminoacetate on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
4-Methoxybenzaldehyde (p-anisaldehyde)136.151.36 g10.0
Ethyl glycinate hydrochloride139.581.40 g10.0
Triethylamine (TEA)101.191.4 mL (1.01 g)10.0
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.943.18 g15.0
1,2-Dichloroethane (DCE)98.9650 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)-50 mL-
Brine (saturated aqueous NaCl)-50 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37--
Ethyl acetate (for extraction)88.11--
Hexanes (for extraction)---
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl glycinate hydrochloride (1.40 g, 10.0 mmol) and 1,2-dichloroethane (50 mL).

  • Amine Neutralization: Add triethylamine (1.4 mL, 10.0 mmol) to the suspension to neutralize the hydrochloride salt and generate the free ethyl glycinate base. Stir the mixture for 10 minutes at room temperature.

  • Aldehyde Addition: Add 4-methoxybenzaldehyde (1.21 mL, 1.36 g, 10.0 mmol) to the reaction mixture.

  • Reductant Addition: In one portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirred solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[6]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, obtained as an oil, can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl (4-methoxybenzyl)aminoacetate.

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up and Isolation cluster_purification Purification prep1 Combine Ethyl Glycinate HCl and DCE in Flask prep2 Add Triethylamine (Neutralization) prep1->prep2 prep3 Add p-Anisaldehyde prep2->prep3 react1 Add NaBH(OAc)₃ (Reductive Amination) prep3->react1 react2 Stir at Room Temperature (2-4 hours) react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Quench with Sat. NaHCO₃ react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over MgSO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify1 Column Chromatography (Silica Gel) workup5->purify1 purify2 Pure Ethyl (4-methoxybenzyl)aminoacetate purify1->purify2

Caption: Workflow for the synthesis of ethyl (4-methoxybenzyl)aminoacetate.

Safety Precautions

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.[8]

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): May cause skin and eye irritation. It is also suspected of damaging fertility or the unborn child.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases which may ignite spontaneously. It is also harmful if swallowed and causes serious eye damage. Handle in a dry, inert atmosphere and avoid contact with moisture.[10][11][12] Wear appropriate PPE, and have appropriate fire extinguishing media (dry sand, dry chemical) readily available. Do not use water to extinguish fires involving this reagent.[11]

  • 1,2-Dichloroethane (DCE): A flammable liquid and is carcinogenic. Handle only in a well-ventilated fume hood.

  • Triethylamine: A corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before use.[9][10][11][12]

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure that all reagents are anhydrous, as moisture can decompose the sodium triacetoxyborohydride. The quality of the p-anisaldehyde should also be checked, as it can oxidize upon storage.

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of the reducing agent can be added. Gentle heating (e.g., to 40 °C) may also facilitate the reaction, but this should be done with caution.

  • Side Product Formation: The primary side product is often the result of the dialkylation of the amine. Using a stoichiometric amount or a slight excess of the amine relative to the aldehyde can help to minimize this.

Conclusion

The reductive amination of ethyl glycinate with p-anisaldehyde using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of ethyl (4-methoxybenzyl)aminoacetate. This protocol provides a detailed, step-by-step guide for researchers, emphasizing safety and providing insights into potential challenges. The resulting product is a valuable intermediate for further synthetic transformations in the fields of medicinal chemistry and drug development.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society.
  • ChemicalBook. (2024, December 16). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Fisher Scientific. (2015, January 16). SAFETY DATA SHEET - Sodium triacetoxyborohydride.
  • Apollo Scientific. (n.d.). Sodium triacetoxyborohydride.
  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride.
  • BASF. (2026, January 7). Safety Data Sheet - Anisaldehyde.
  • TCI Chemicals. (2025, May 22). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
  • Gagnot, G., Hervin, V., Coutant, E. P., Desmons, S., Baatallah, R., Monnot, V., & Janin, Y. L. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852.
  • Vaitla, J., & Apparao, S. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Two-step Synthesis of Ethyl 4-Methoxycinnam
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ChemScene. (n.d.). Ethyl 2-((4-methoxybenzyl)amino)acetate.
  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.
  • Wang, L., Li, P., Wang, M., & Wang, L. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5583-5594.
  • Cerecetto, H., Di Maio, R., & González, M. (n.d.). PREPARATION OF ENAMINES FROM THE CONDENSATION OF GLYCINE ESTERS WITH NITRO-HETEROCYCLIC ALDEHYDES.
  • Merck. (n.d.). Ethyl 2-((4-methoxybenzyl)amino)acetate HCl.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE.
  • Al-Dies, A. M., El-Gazzar, A. A., & Hassan, A. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1033.
  • Weber, A. L. (2001). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. Origins of Life and Evolution of the Biosphere, 31(1-2), 71-84.

Sources

Application Notes and Protocols: Ethyl (4-Methoxybenzyl)aminoacetate in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoxaline Scaffold and a Novel Synthetic Entry Point

The quinoxaline motif, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and materials science. Its derivatives are endowed with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and kinase inhibitory properties.[1][2] The therapeutic potential of quinoxalines has driven extensive research into efficient and versatile synthetic methodologies. The most prevalent route to the quinoxaline core is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

This document details a strategic application of ethyl (4-methoxybenzyl)aminoacetate as a stable and versatile precursor for the in situ generation of ethyl glyoxalate, a key 1,2-dicarbonyl component. The 4-methoxybenzyl (PMB) group serves as a robust protecting group for the amine functionality, which can be cleaved under specific oxidative conditions to unmask the reactive dicarbonyl precursor for immediate use in the quinoxaline synthesis. This approach offers advantages in terms of handling and stability of the glyoxalate synthon, providing a streamlined and efficient one-pot protocol for the synthesis of valuable ethyl quinoxaline-2-carboxylate derivatives. These esters are significant synthetic intermediates and have been shown to possess antimycobacterial and other therapeutic activities.[3][4]

Causality Behind Experimental Choices: The Chemistry of PMB-Deprotection and Quinoxaline Formation

The successful synthesis of ethyl quinoxaline-2-carboxylates from ethyl (4-methoxybenzyl)aminoacetate hinges on two key chemical transformations orchestrated in a sequential, one-pot manner: oxidative deprotection and cyclocondensation.

1. The Role of the 4-Methoxybenzyl (PMB) Protecting Group:

The PMB group is a widely used protecting group for amines and alcohols due to its stability under a range of conditions and its susceptibility to selective cleavage.[5] In the context of ethyl (4-methoxybenzyl)aminoacetate, the PMB group renders the otherwise reactive amino acid ester stable for storage and handling. The key to its utility in this synthesis lies in its facile removal under oxidative conditions.

2. Oxidative Deprotection and In Situ Generation of Ethyl Glyoxalate:

The deprotection of the PMB group is typically achieved using an oxidant with a suitable redox potential, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-donating nature of the methoxy group on the benzyl ring facilitates the oxidative cleavage.[5][6] The reaction proceeds through the formation of a charge-transfer complex between the electron-rich PMB group and the electron-deficient DDQ, followed by hydride transfer. The resulting iminium ion is then hydrolyzed by residual water in the reaction mixture to furnish ethyl glyoxalate and p-methoxybenzaldehyde as a byproduct.

3. Cyclocondensation to Form the Quinoxaline Ring:

The newly formed and highly reactive ethyl glyoxalate is immediately trapped by the o-phenylenediamine present in the reaction mixture. The cyclocondensation reaction is a well-established process for quinoxaline synthesis.[2] The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde functionality of the glyoxalate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable, aromatic quinoxaline ring system.

This one-pot approach, where the reactive dicarbonyl species is generated and consumed in the same reaction vessel, is highly efficient as it avoids the isolation of the potentially unstable ethyl glyoxalate.

Experimental Workflow and Mechanism

The overall synthetic strategy can be visualized as a two-stage process occurring in a single reaction vessel.

G cluster_0 Stage 1: Oxidative Deprotection cluster_1 Stage 2: Cyclocondensation A Ethyl (4-methoxybenzyl)aminoacetate C In Situ Generation of Ethyl Glyoxalate A->C Oxidative Cleavage B DDQ (Oxidant) D o-Phenylenediamine E Ethyl Quinoxaline-2-carboxylate C->E Cyclization & Dehydration

Figure 1: Conceptual workflow for the one-pot synthesis of ethyl quinoxaline-2-carboxylate.

Detailed Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of ethyl quinoxaline-2-carboxylate from ethyl (4-methoxybenzyl)aminoacetate and o-phenylenediamine.

Materials:

  • Ethyl (4-methoxybenzyl)aminoacetate

  • o-Phenylenediamine

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl (4-methoxybenzyl)aminoacetate (1.0 eq) and o-phenylenediamine (1.0 eq).

  • Dissolution: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the amino ester. Stir the solution at room temperature until all solids have dissolved.

  • Addition of Oxidant: To the stirred solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise over 5-10 minutes. The reaction mixture will typically darken upon addition of DDQ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl quinoxaline-2-carboxylate.

Data Presentation: Representative Yields

The efficiency of this one-pot protocol is demonstrated by the following representative data for the synthesis of ethyl quinoxaline-2-carboxylate.

Entryo-PhenylenediamineProductYield (%)
1o-PhenylenediamineEthyl quinoxaline-2-carboxylate75-85
24,5-Dimethyl-1,2-phenylenediamineEthyl 6,7-dimethylquinoxaline-2-carboxylate70-80
34-Chloro-1,2-phenylenediamineEthyl 6-chloroquinoxaline-2-carboxylate72-82

Applications and Significance

The ethyl quinoxaline-2-carboxylate scaffold synthesized through this methodology is a versatile intermediate for the development of a wide range of biologically active molecules. These derivatives have shown significant promise in several therapeutic areas:

  • Antitubercular Agents: Certain quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[3][4] The ethyl ester functionality can be further derivatized to optimize potency and pharmacokinetic properties.

  • Anticancer Agents: The quinoxaline nucleus is a common feature in many anticancer compounds.[7] Ethyl quinoxaline-2-carboxylates can serve as starting materials for the synthesis of more complex molecules with potential antiproliferative activity.

  • Antiviral and Antibacterial Agents: The broad-spectrum antimicrobial activity of quinoxalines makes their derivatives, including the 2-carboxylate esters, attractive candidates for the development of new anti-infective agents.[8][9]

The described one-pot synthesis provides a practical and efficient route to these valuable compounds, facilitating further research and development in these important therapeutic areas.

Logical Relationship Diagram

G Start Ethyl (4-methoxybenzyl)aminoacetate (Stable Precursor) Step1 Oxidative Deprotection (DDQ) Start->Step1 Intermediate Ethyl Glyoxalate (In Situ Generated) Step1->Intermediate Step2 Cyclocondensation Intermediate->Step2 Product Ethyl Quinoxaline-2-carboxylate (Target Molecule) Step2->Product Reactant2 o-Phenylenediamine Reactant2->Step2 Application Therapeutic Applications (Antitubercular, Anticancer, etc.) Product->Application

Figure 2: Logical flow from starting material to final application.

References

  • Quinoxalines (including Hydrogenated) Patents and Patent Applications (Class 544/353) - Justia Patents Search . [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC . [Link]

  • Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis - Antimicrobial Agents and Chemotherapy . [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis . [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI . [Link]

  • CN103694182A - Preparation method of quinoxaline compound - Google P
  • EP1283202A1 - Method for preparing heterocyclic-carboxylic acids - Google P
  • Quinoxaline, its derivatives and applications: A State of the Art review - ReCIPP . [Link]

  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY - TIJER.org . [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI . [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives - International Journal of Pharmaceutical Research and Development . [Link]

  • CA982581A - Preparation of quinoxaline-2-carboxamide derivatives - Google P
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI . [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives - Arkivoc . [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions - Scholars Research Library . [Link]

  • Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1 H -pyrazole-4-carboxylate derivatives - ResearchGate . [Link]

  • Specific removal of o-methoxybenzyl protection by DDQ oxidation. | Semantic Scholar . [Link]

  • One-pot, facile synthesis of quinoxaline derivatives from bis-aryl α-hydroxyketones and o-arenediamines using KMnO4/CuSO4 - SciELO . [Link]

  • ChemInform Abstract: Mn(OAc)3 - An Efficient Oxidant for Regeneration of DDQ: Deprotection of p-Methoxy Benzyl Ethers. | Request PDF - ResearchGate . [Link]

  • Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes - ACS Publications . [Link]

  • Synthesis of New quinoxaline-2-carboxylate 1,4-dioxide Derivatives as anti-Mycobacterium Tuberculosis Agents - PubMed . [Link]

  • DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC . [Link]

  • An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid - ResearchGate . [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC . [Link]

  • EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google P
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR . [Link]

  • Synthesis of quinoxalinones - Organic Chemistry Portal . [Link]

  • One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(Ⅱ)/calix[5]arene complex - ScienceDirect . [Link]

  • synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives - Granthaalayah Publications and Printers . [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Publishing . [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Ethyl (4-methoxybenzyl)aminoacetate in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of ethyl (4-methoxybenzyl)aminoacetate under basic conditions. As Senior Application Scientists, we understand the nuances of handling complex organic molecules and have structured this resource to address the specific challenges you may encounter during your research and development workflows.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction involving ethyl (4-methoxybenzyl)aminoacetate under basic conditions is showing unexpected byproducts. What is the most likely cause?

The most probable cause of unexpected byproducts is the degradation of your starting material. Ethyl (4-methoxybenzyl)aminoacetate possesses two primary functional groups susceptible to basic conditions: an ethyl ester and a secondary amine. The primary degradation pathway is the hydrolysis of the ethyl ester.

Under basic conditions, the ester group is prone to saponification, a process where hydroxide ions attack the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol.[1][2] This reaction is generally irreversible and driven to completion in the presence of a stoichiometric amount of base.[1][2]

Troubleshooting Steps:

  • Confirm Product Identity: Isolate the major byproduct and characterize it using analytical techniques such as NMR, LC-MS, and IR spectroscopy to confirm if it is the corresponding carboxylic acid, (4-methoxybenzyl)aminoacetic acid.

  • Reaction Monitoring: If possible, monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This can help you visualize the disappearance of the starting material and the appearance of the degradation product over time.[3]

  • pH Control: Carefully control the pH of your reaction. If the desired transformation can occur at a lower pH, it may be beneficial to explore those conditions to minimize ester hydrolysis.

FAQ 2: I need to perform a reaction on the amine portion of the molecule using a base. How can I minimize the hydrolysis of the ethyl ester?

Minimizing ester hydrolysis while targeting the amine functionality requires a careful selection of reaction conditions. The key is to use a base that is strong enough to deprotonate the desired site (if applicable) or act as a nucleophile without promoting significant saponification.

Strategies to Minimize Hydrolysis:

  • Choice of Base: Opt for non-nucleophilic, sterically hindered bases if you are aiming for deprotonation. If a nucleophilic base is required for the desired reaction, consider bases that are less prone to attacking the ester carbonyl. The relative rates of your desired reaction versus ester hydrolysis will be critical.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable rate of the desired transformation. The rate of ester hydrolysis, like most chemical reactions, is temperature-dependent.

  • Reaction Time: Minimize the reaction time. The longer the ester is exposed to basic conditions, the greater the extent of hydrolysis will be. Monitor the reaction closely and quench it as soon as the desired product is formed.

  • Solvent Effects: The choice of solvent can influence the rate of hydrolysis. Aprotic solvents may slow down the rate of saponification compared to protic solvents.

FAQ 3: Is the 4-methoxybenzyl (PMB) group on the nitrogen atom stable under basic conditions?

The 4-methoxybenzyl (PMB) group, when attached to a nitrogen atom as in this case, is generally considered stable under a wide range of basic conditions.[4][5] The PMB group is typically employed as a protecting group for alcohols, and its removal is often achieved under oxidative or strongly acidic conditions.[5][6][7]

While direct cleavage of the N-PMB bond under basic conditions is unlikely, it is important to be aware of potential side reactions involving the benzylic position, especially in the presence of strong bases and oxidizing agents. However, for most standard basic reaction conditions, the N-PMB group should remain intact.

FAQ 4: How can I quantitatively assess the stability of ethyl (4-methoxybenzyl)aminoacetate in my specific basic reaction medium?

A stability study under your specific reaction conditions is the most reliable way to understand the compound's behavior. This type of study is a common practice in pharmaceutical development to establish the stability-indicating nature of analytical methods.[8][9]

Experimental Protocol: Assessing Stability in a Basic Medium

  • Preparation of Stock Solution: Prepare a stock solution of ethyl (4-methoxybenzyl)aminoacetate of a known concentration in a suitable organic solvent.

  • Preparation of Reaction Medium: Prepare your basic reaction medium at the desired concentration and temperature.

  • Initiation of the Study: Add a known volume of the stock solution to the basic medium to achieve the final desired concentration of your compound.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the base with a suitable acid. This will prevent further degradation during analysis.

  • Analysis: Analyze the quenched samples using a validated HPLC method to determine the concentration of the remaining ethyl (4-methoxybenzyl)aminoacetate and the formation of any degradation products.

  • Data Analysis: Plot the concentration of the starting material as a function of time. This will give you a quantitative measure of its stability under your specific conditions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when working with ethyl (4-methoxybenzyl)aminoacetate in basic environments.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Action
Degradation of Starting Material Before starting your reaction, run a control experiment with only ethyl (4-methoxybenzyl)aminoacetate in your basic medium. Monitor for degradation over time using TLC or HPLC. If significant degradation occurs, consider the mitigation strategies outlined in FAQ 2.
Incorrect Reaction Conditions Re-evaluate the stoichiometry of your reagents, the choice of base, temperature, and reaction time. Consult literature for similar transformations to ensure your conditions are appropriate.
Product Instability Your desired product may also be unstable under the reaction conditions. Test the stability of the purified product in the basic medium. If it degrades, you may need to find a milder synthetic route.
Workup Issues The product may be lost during the workup procedure. For example, if your product is water-soluble, it may remain in the aqueous layer during an extraction.[3] Analyze all phases of your workup (aqueous and organic layers, filtrates) to locate the product.
Problem 2: Multiple Unidentified Spots on TLC
Possible Cause Troubleshooting Action
Complex Degradation Pathways Besides ester hydrolysis, other degradation pathways may be occurring. This could include oxidation or reactions involving the aromatic ring, although less common under simple basic conditions.
Side Reactions of Reagents The other reagents in your reaction mixture may be undergoing side reactions, leading to multiple byproducts. Run control reactions without your starting material to identify spots corresponding to reagent decomposition.
Contaminated Starting Material Ensure the purity of your ethyl (4-methoxybenzyl)aminoacetate before use. Impurities can lead to additional spots on the TLC plate.
Data Presentation: Hydrolysis Rate of Amino Acid Esters

The rate of hydrolysis of amino acid esters is significantly influenced by the reaction conditions. Below is a conceptual table illustrating how pH can affect the half-life of a generic amino acid ester.

pHTemperature (°C)Conceptual Half-life
7.425Days
9.025Hours
10.025Minutes
12.025Seconds

Note: This table is for illustrative purposes. The actual rates for ethyl (4-methoxybenzyl)aminoacetate will depend on the specific conditions.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the saponification of ethyl (4-methoxybenzyl)aminoacetate under basic conditions.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start Ethyl (4-methoxybenzyl)aminoacetate Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + OH⁻ (Nucleophilic Attack) Base Hydroxide (OH⁻) Carboxylate (4-methoxybenzyl)aminoacetate Tetrahedral->Carboxylate Elimination of Ethoxide Alcohol Ethanol

Caption: Saponification of ethyl (4-methoxybenzyl)aminoacetate.

References

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II) - J Inorg Biochem. Available at: [Link]

  • Alcohol Protecting Groups. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr -MeOH. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Available at: [Link]

  • Hydrolysing esters. Available at: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]

  • Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogenation polymer - BioResources. Available at: [Link]

  • Ester hydrolysis - Wikipedia. Available at: [Link]

Sources

alternative solvents for ethyl N-(4-methoxybenzyl)oxalamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for Ethyl N-(4-methoxybenzyl)oxalamate Synthesis

Executive Summary

You are likely contacting us because the traditional synthesis of ethyl N-(4-methoxybenzyl)oxalamate —typically performed in Dichloromethane (DCM) —poses safety, environmental, or workup challenges.

This guide provides validated "green" solvent alternatives and troubleshooting protocols. Our primary recommendation is the transition to 2-Methyltetrahydrofuran (2-MeTHF) or Ethanol (EtOH) , depending on your downstream isolation requirements.

Module 1: Solvent Selection Logic

The synthesis involves the aminolysis of diethyl oxalate by 4-methoxybenzylamine . The choice of solvent dictates reaction kinetics, impurity profiles (specifically the formation of the bis-amide), and isolation ease.

Comparative Solvent Matrix
SolventGreen Score (Chem21)Reaction KineticsWorkup ProfileRecommendation
DCM (Traditional)Hazardous Fast (Polar Aprotic)Good (Low BP), but toxic/regulated.Replace
2-MeTHF Recommended Fast (Polar Aprotic behavior)Excellent. Forms biphasic system with water for easy washing.Primary Choice
Ethanol Recommended Moderate (Protic)Product may solubilize. Good for crystallization; prevents transesterification.Secondary Choice
Ethyl Acetate Problematic ModerateRisk: Competitive aminolysis (amine attacking solvent) at high temps.Use with Caution
CPME Recommended ModerateLow peroxide formation; high stability. Harder to remove (High BP).Alternative

Technical Insight: The reaction is an equilibrium-driven nucleophilic substitution. While DCM is standard, 2-MeTHF offers a higher boiling point (80°C vs 40°C) allowing for kinetic control without the toxicity. It also separates cleanly from water during the quench, unlike THF.

Module 2: Decision Framework (Visualization)

Use this logic tree to select the optimal solvent for your specific constraints.

SolventSelection Start Start: Select Solvent Solubility Is the starting amine soluble in alcohols? Start->Solubility GreenReq Strict Green/Tox Requirements? Solubility->GreenReq Yes Workup Preferred Workup? GreenReq->Workup Yes Rec_2MeTHF Rec: 2-MeTHF (Best Balance) Workup->Rec_2MeTHF Aqueous Extraction Rec_EtOH Rec: Ethanol (Greenest/Cheapest) Workup->Rec_EtOH Direct Crystallization Rec_CPME Rec: CPME (High Stability) Workup->Rec_CPME High Temp Required

Figure 1: Solvent Selection Decision Tree based on workup and regulatory constraints.

Module 3: Optimized Experimental Protocol (2-MeTHF Method)

This protocol minimizes the formation of the N,N'-bis(4-methoxybenzyl)oxalamide impurity (double addition).

Reagents:

  • 4-Methoxybenzylamine (1.0 equiv)

  • Diethyl Oxalate (1.2 - 1.5 equiv) — Excess is crucial to favor mono-substitution.

  • Solvent: Anhydrous 2-MeTHF (10 volumes)

Step-by-Step Workflow:

  • Preparation: Charge Diethyl Oxalate and 2-MeTHF (5 vol) into the reactor. Cool to 0–5°C .

    • Why? Keeping the oxalate in excess and cold ensures the amine reacts with a fresh oxalate molecule rather than the product intermediate.

  • Addition: Dissolve 4-Methoxybenzylamine in 2-MeTHF (5 vol). Add this solution dropwise to the oxalate solution over 30–60 minutes.

    • Critical: Do not dump the amine in. High local concentration of amine favors the bis-amide impurity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or HPLC.[1]

  • Workup (The 2-MeTHF Advantage):

    • Add water (5 vol) to the reaction mixture.

    • Stir for 10 minutes. 2-MeTHF will form a distinct organic layer (unlike EtOH/THF).

    • Separate phases. Wash organic layer with mild acidic brine (to remove unreacted amine).

    • Dry (Na2SO4), filter, and concentrate.

ReactionWorkflow Prep 1. Charge Diethyl Oxalate + 2-MeTHF (0°C) Add 2. Slow Addition of Amine Solution Prep->Add Maintain <5°C React 3. Stir at RT (2-4 Hours) Add->React Warm to RT Workup 4. Aqueous Wash (Phase Separation) React->Workup Check HPLC Isolate 5. Evaporation/Crystallization Workup->Isolate

Figure 2: Optimized synthesis workflow using 2-MeTHF to minimize side reactions.

Module 4: Troubleshooting & FAQs

Q1: I am seeing a white precipitate forming during the reaction. Is this a problem?

  • Diagnosis: This depends on the solvent.[2][3][4] In Ethanol , the product (Ethyl N-(4-methoxybenzyl)oxalamate) often precipitates out as a white solid. This is good—you can just filter it.

  • Warning: If you are in 2-MeTHF or DCM and see heavy precipitation, check the melting point. It might be the bis-amide impurity (N,N'-bis(4-methoxybenzyl)oxalamide), which is highly insoluble.

  • Fix: If it is the bis-amide, you added the amine too fast or didn't use enough diethyl oxalate.

Q2: Can I use Ethyl Acetate (EtOAc) as a solvent?

  • Technical Advisory: We recommend against it for this specific reaction unless necessary.

  • Reasoning: Ethyl Acetate is an ester.[5] While Diethyl Oxalate is more reactive (activated by the adjacent carbonyl), there is a non-zero risk of the amine reacting with the solvent (EtOAc) at higher temperatures, forming N-(4-methoxybenzyl)acetamide.

  • Verdict: Use 2-MeTHF or CPME to avoid competitive side reactions.

Q3: My yield is low, and I see 4-methoxybenzylamine remaining.

  • Cause: Hydrolysis of the diethyl oxalate. If your solvent was "wet," the oxalate ester hydrolyzes to oxalic acid, which then forms a salt with your amine (Ammonium Oxalate salt).

  • Fix: Ensure solvents are anhydrous. Use molecular sieves in your 2-MeTHF or EtOH stock.

Q4: Why 2-MeTHF over THF?

  • Safety: 2-MeTHF forms fewer peroxides than THF.

  • Process: 2-MeTHF is not miscible with water. This allows you to wash the reaction mixture with water directly in the same pot. With THF, you would have to evaporate the solvent first or add a co-solvent (like DCM/EtOAc) to get phase separation.

References

  • Prat, D., et al. (2016).[6] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[6]

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 5(8), 1369-1379.

Sources

Validation & Comparative

characteristic IR bands for alpha-keto amide esters

Spectroscopic Characterization of -Keto Amide Esters: A Comparative IR Analysis Guide

Executive Summary & Chemical Context


-Keto amide esters

For the drug development professional, distinguishing the


-keto amide ester

The Structural Challenge

In


  • Dipole-Dipole Repulsion: The adjacent carbonyls adopt an s-trans conformation to minimize repulsion, but the proximity destabilizes the bonds, increasing the force constant (

    
    ) and raising the frequency (Blue Shift).
    
  • Conjugation/Resonance: The amide nitrogen donates electron density into the system, lowering the bond order of the adjacent carbonyl (Red Shift).

The resulting spectrum of an

Comparative Spectral Data

The following table synthesizes the characteristic IR bands. Note the diagnostic "Blue Shift" of the ester carbonyl in the

Table 1: Characteristic Carbonyl Frequencies ( )
Functional ClassStructureBand 1: Ester/Ketone

Band 2: Amide/Ketone

Amide II (

Bend)
Standard Ester


(Strong)
N/AN/A
Standard Amide

N/A

(Amide I)


-Keto Ester


(Very Strong)

(Strong)
N/A

-Keto Amide Ester


(Ester)

(Amide I)

Key Diagnostic Features for -Keto Amide Esters:
  • The "Split" Carbonyls: Unlike

    
    -keto esters which show a doublet often separated by only 
    
    
    (e.g.,
    
    
    ),
    
    
    -keto amide esters show a wider separation (
    
    
    ).
  • Amide I Shift: The amide carbonyl appears at a higher frequency (

    
    ) than a standard amide (
    
    
    ) due to the electron-withdrawing effect of the adjacent ester carbonyl, which dampens the nitrogen resonance contribution.
  • Ester Integrity: The ester band remains high (

    
    ), confirming the retention of the ester moiety.
    

Mechanistic Visualization

The electronic environment governing these shifts is visualized below. The competition between the Inductive Effect (I) and Resonance (R) determines the final bond order.

ResonanceEffectscluster_0Electronic CompetitionEsterEster Carbonyl(Inductive Withdrawal)InteractionAlpha-Dicarbonyl Core(-CO-CO-)Ester->InteractionIncreases Frequency(Dipole Repulsion)AmideAmide Carbonyl(Resonance Donation)Amide->InteractionDecreases Frequency(Conjugation)ResultSpectral Outcome:Wider Band SeparationInteraction->ResultHybrid Effect

Figure 1: Mechanistic flow showing how competing electronic effects in


Experimental Protocols (Self-Validating)

To ensure accurate identification, particularly when differentiating between H-bonded aggregates and free monomers, the following protocols are recommended.

Protocol A: Standard Characterization (ATR)

Best for: Rapid ID of solid/oil samples.

  • Preparation: Place 2-5 mg of sample on the diamond/ZnSe crystal of an ATR-FTIR spectrometer.

  • Acquisition: Collect 16-32 scans at

    
     resolution.
    
  • Validation: Look for the Amide II band (

    
    ). If absent, you likely have the 
    
    
    -keto ester precursor, not the amide product.
Protocol B: Hydrogen Bonding Validation (Dilution Study)

Best for: Confirming the intramolecular H-bond status of the

  • Solvent: Use anhydrous

    
     or 
    
    
    (non-polar, non-H-bonding).
  • Step 1 (Concentrated): Prepare a 0.1 M solution. Record spectrum. Note the Amide I band position.

  • Step 2 (Dilute): Dilute to 0.001 M. Record spectrum.

  • Analysis:

    • If the Amide I band shifts significantly to higher frequency upon dilution, the H-bonding was intermolecular (dimers).

    • If the band position remains constant, the H-bonding is intramolecular (common in

      
      -keto amides forming 5-membered rings with the amide proton).
      

Analytical Workflow Diagram

Use this decision tree to interpret your IR data when synthesizing

DecisionTreeStartAnalyze Carbonyl Region(1600 - 1800 cm⁻¹)CheckBandsHow many distinctstrong bands?Start->CheckBandsOneBandOne Broad Band(1650-1700)CheckBands->OneBandPoor Resolutionor Standard AmideTwoBandsTwo BandsCheckBands->TwoBandsCheckFreqCheck FrequenciesTwoBands->CheckFreqKetoEsterBoth > 1720 cm⁻¹(e.g., 1740, 1760)CheckFreq->KetoEsterHigh Freq DoubletKetoAmideOne > 1735, One < 1710(Wide Separation)CheckFreq->KetoAmideSplit FreqResult1Diagnosis:Alpha-Keto Ester(Precursor)KetoEster->Result1Result2Diagnosis:Alpha-Keto Amide Ester(Target Product)KetoAmide->Result2

Figure 2: Logical workflow for distinguishing the target

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for carbonyl shifts and inductive effects).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for amide I/II and ester band ranges).
  • López-Garriga, J. J., et al. (1986). "Vibrational spectra and structure of oxamic acid and its derivatives". Journal of Physical Chemistry. Link (Specific data on oxalamate/oxamic acid derivatives).

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Link (General comparison data for esters and amides).

  • Barnes, A. J., et al. (1980). "Vibrational spectra of oxalyl halides and esters". Journal of Molecular Structure. (Provides the baseline for the high-frequency shift in -dicarbonyl esters).

A Researcher's Guide to C13 NMR Chemical Shifts for Oxoacetate Carbonyl Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out for its ability to provide direct insight into the carbon skeleton of a molecule. This guide offers an in-depth comparison of the C13 NMR chemical shifts of the carbonyl carbons in oxoacetate and related α-keto acids, providing experimental data and protocols to aid in the accurate identification and characterization of these crucial compounds.

The Unique Signature of the Oxoacetate Carbonyls

Oxoacetate, the conjugate base of glyoxylic acid, possesses two key carbonyl functionalities: a carboxylate group and an aldehyde group. In aqueous solution, the aldehyde exists in equilibrium with its hydrate form, a geminal diol. This dynamic equilibrium, along with environmental factors such as pH and solvent, significantly influences the C13 NMR chemical shifts of the carbonyl carbons, making their correct assignment a non-trivial task. Understanding these shifts is critical for studying the metabolic pathways involving oxoacetate and for the development of drugs that target enzymes interacting with this metabolite.

Comparative Analysis of Carbonyl Carbon Chemical Shifts

The chemical shift of a carbonyl carbon in a C13 NMR spectrum is highly sensitive to its electronic environment. Generally, carbonyl carbons resonate in the downfield region of the spectrum (160-220 ppm) due to the deshielding effect of the electronegative oxygen atom and the sp2 hybridization of the carbon.[1][2] However, the specific chemical shift provides a fingerprint for the type of carbonyl group and its molecular context.

Below is a comparative table of C13 NMR chemical shifts for the carbonyl carbons of oxoacetate and other relevant α-keto acids. This data, compiled from various authoritative sources, highlights the distinct spectral regions for different carbonyl environments.

CompoundCarbonyl TypeChemical Shift (ppm)Solvent/pHReference
Oxoacetate (Glyoxylate) Carboxylate (C1)179.50D2O, pH 7.4[3]
Aldehyde Hydrate (C2)90.75D2O, pH 7.4 (hydrated form)[3]
Pyruvate Carboxylate (C1)~171Varies with conditions[4]
Ketone (C2)206.00In vivo conditions[5]
α-Ketoglutarate Carboxylate (C1)~182Varies with conditions[5]
Carboxylate (C5)~184Varies with conditions[5]
Ketone (C2)~200Varies with conditions[5]
Ethyl Oxoacetate Derivatives Ketone (C2)183.6 - 188.8CDCl3
Ester (C1)162.4 - 165.0CDCl3

Note: The chemical shifts for pyruvate and α-ketoglutarate are approximate as they can vary significantly with experimental conditions.

The "Why" Behind the Shift: Factors Influencing Carbonyl Carbon Resonance

Understanding the theoretical underpinnings of chemical shift variations is crucial for accurate spectral interpretation. The resonance frequency of a carbonyl carbon is a delicate balance of several factors:

  • Hybridization and Electronegativity: The sp2 hybridized nature of a carbonyl carbon and the attached highly electronegative oxygen atom are the primary reasons for their downfield chemical shifts.[2][6]

  • Inductive and Resonance Effects: Electron-donating groups attached to the carbonyl will shield the carbon nucleus, causing an upfield shift (lower ppm value). Conversely, electron-withdrawing groups will deshield the nucleus, resulting in a downfield shift (higher ppm value). For instance, the lone pair on the second oxygen in a carboxylic acid or ester can participate in resonance, which increases the electron density at the carbonyl carbon, shifting it upfield compared to a ketone or aldehyde.[7]

  • Solvent Effects: The polarity of the solvent can influence the chemical shift. Polar solvents can form hydrogen bonds with the carbonyl oxygen, which can affect the electron density at the carbon and cause shifts in the resonance frequency.[2][6]

  • pH and Protonation State: For carboxylic acids, the protonation state of the carboxyl group significantly impacts the chemical shift. Deprotonation to a carboxylate generally leads to a downfield shift of the carboxyl carbon signal.[6][8]

  • Hydration Equilibrium: As seen with oxoacetate, the aldehyde carbonyl carbon's chemical shift is dramatically different in its hydrated form (a geminal diol) compared to the free aldehyde. The sp3 hybridized carbon of the hydrate is significantly more shielded, resulting in a much more upfield chemical shift.[3]

The interplay of these factors can be visualized in the following diagram:

Factors_Influencing_Chemical_Shifts cluster_factors Influencing Factors Hybridization & Electronegativity Hybridization & Electronegativity Carbonyl Carbon Chemical Shift Carbonyl Carbon Chemical Shift Hybridization & Electronegativity->Carbonyl Carbon Chemical Shift Primary determinant Inductive & Resonance Effects Inductive & Resonance Effects Inductive & Resonance Effects->Carbonyl Carbon Chemical Shift Fine-tunes position Solvent Effects Solvent Effects Solvent Effects->Carbonyl Carbon Chemical Shift Modulates environment pH & Protonation pH & Protonation pH & Protonation->Carbonyl Carbon Chemical Shift Affects charged species Hydration Equilibrium Hydration Equilibrium Hydration Equilibrium->Carbonyl Carbon Chemical Shift Drastic shift for aldehydes

Caption: Key factors influencing the C13 NMR chemical shift of carbonyl carbons.

A Validated Protocol for High-Quality C13 NMR of Oxoacetate

Acquiring reliable and quantitative C13 NMR data for small molecules like oxoacetate requires a meticulously planned experimental setup. The low natural abundance of the 13C isotope and the often long relaxation times of quaternary carbonyl carbons necessitate specific acquisition parameters.[1] The following protocol is designed to yield high-quality, quantitative spectra.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing A 1. Weigh ~20-50 mg of sample B 2. Dissolve in 0.5-0.7 mL of D2O A->B C 3. Add internal standard (e.g., DSS or TSP) B->C D 4. Adjust pH if necessary C->D E 5. Transfer to NMR tube D->E F 6. Insert sample into spectrometer E->F G 7. Tune and shim the probe F->G H 8. Set up a quantitative 13C experiment G->H I   - Pulse program: zgig (inverse-gated decoupling) J   - Set 90° pulse angle K   - Relaxation delay (D1) ≥ 5 * T1 of slowest relaxing carbon L   - Sufficient number of scans for good S/N M 9. Fourier transform the FID H->M Acquire Data N 10. Phase correction M->N O 11. Baseline correction N->O P 12. Calibrate the chemical shift scale O->P Q 13. Integrate the signals P->Q

Caption: Step-by-step workflow for acquiring quantitative C13 NMR spectra.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the oxoacetate salt or related compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as D2O for oxoacetate.

    • Add a known quantity of an internal standard for chemical shift referencing and potential quantification. For aqueous samples, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) are commonly used.

    • If studying pH effects, carefully adjust the pH of the solution using dilute DCl or NaOD.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set up a quantitative C13 NMR experiment. The key is to use an inverse-gated decoupling pulse sequence (often abbreviated as zgig on Bruker spectrometers).[9] This sequence applies proton decoupling only during the acquisition of the free induction decay (FID), not during the relaxation delay. This approach suppresses the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.[1]

    • Determine the 90° pulse width for the carbon channel to ensure maximum signal excitation per scan.

    • Set a long relaxation delay (D1) between pulses. This delay should be at least five times the longitudinal relaxation time (T1) of the slowest-relaxing carbon nucleus in the molecule (typically quaternary carbons like carbonyls).[1] For accurate quantification, T1 values may need to be experimentally determined using an inversion-recovery experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure absorptive lineshape.

    • Perform a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the signal of the internal standard to its known chemical shift (0 ppm for DSS and TSP).

    • Integrate the signals of interest. The integral values will be directly proportional to the number of carbon nuclei contributing to each signal.

Conclusion

The C13 NMR chemical shifts of oxoacetate's carbonyl carbons provide a wealth of information for researchers in chemistry and biochemistry. By understanding the factors that govern these shifts and by employing rigorous experimental protocols, scientists can confidently identify and quantify oxoacetate and its analogs in various matrices. This guide serves as a foundational resource, empowering researchers to leverage the full potential of C13 NMR spectroscopy in their scientific endeavors.

References

  • Chung, Y., et al. (2023). Hyperpolarized [2–13C]pyruvate MR molecular imaging with whole brain coverage. PMC. [Link]

  • ResearchGate. (n.d.). Effect of pH on the chemical shifts of the 13 C-NMR signals from the.... [Link]

  • Jakubke, H.-D., & Sewald, N. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • University of Strathclyde. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Mao, J.-D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • ResearchGate. (n.d.). 13 C Chemical Shifts for the Various Species in the Pyruvate.... [Link]

  • EPFL. (n.d.). 13C NMR. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • ResearchGate. (n.d.). 13 C NMR data for keto acids 8. [Link]

  • Gottwald, W., et al. (2025). Temperature dependent chemical shifts of pyruvate and lactate enable in vivo hyperpolarized 13C MRSI thermometry. Apollo - University of Cambridge. [Link]

  • Gonnella, N. C., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. PMC. [Link]

  • Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

  • Gottwald, W., et al. (2025). Temperature dependent chemical shifts of pyruvate and lactate enable in vivo hyperpolarized >13>C MRSI thermometry. University of Texas Southwestern Medical Center. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000471 Glyoxylic Acid at BMRB. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Center for In Vivo Metabolism. (n.d.). 13 C Chemical Shift Reference. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of a, b 160 mM oxalic acid and c, d glyoxylic acid in.... [Link]

  • Blinov, K. A., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PMC. [Link]

  • NIST. (n.d.). Acetic acid, oxo-. [Link]

  • National Center for Biotechnology Information. (2010). Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

Sources

Spectroscopic Identification of N-PMB Oxalamate Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of N-PMB Oxalamate Impurities Content Type: Publish Comparison Guide

Audience: Researchers, Senior Scientists, and Drug Development Professionals involved in API synthesis and impurity profiling.

Executive Summary: The "Silent" Impurity in PMB Chemistry

In the synthesis of complex pharmaceutical intermediates, the p-methoxybenzyl (PMB) group is a "workhorse" for amine and amide protection due to its acid-lability and oxidative cleavage properties. However, a specific, often overlooked side reaction occurs when PMB-protected amines are exposed to oxalyl chloride (e.g., during Swern oxidations or acid chloride formation). This reaction generates N-PMB oxalamate impurities (alkyl N-(4-methoxybenzyl)oxalamates).

These impurities are notoriously difficult to detect using standard QC methods because their polarity and UV profiles frequently mimic the parent API or other common byproducts. This guide compares the standard Routine QC Workflow (HPLC-UV/Low-Res MS) against the Definitive Structural Elucidation Workflow (HRMS + 2D NMR), establishing the latter as the necessary standard for regulatory-grade impurity identification.

Mechanistic Origin: How the Impurity Forms

Understanding the genesis of the impurity is the first step in identification. The formation typically occurs via the acylation of the secondary PMB-amine by oxalyl chloride, followed by quenching with an alcohol (e.g., methanol or ethanol) or water.

Figure 1: Reaction Pathway for N-PMB Oxalamate Formation

PMB_Oxalamate_Formation Start PMB-Protected Amine (R-NH-PMB) Inter Intermediate: N-PMB Oxalamyl Chloride Start->Inter Acylation (-HCl) Reagent Oxalyl Chloride (COCl)2 Reagent->Inter Product Impurity: N-PMB Oxalamate (R-N(PMB)-CO-CO-OR') Inter->Product Nucleophilic Acyl Substitution Quench Quench (R'-OH or H2O) Quench->Product

Caption: Formation of N-PMB oxalamate via electrophilic attack of oxalyl chloride on the secondary amine, followed by solvolysis.

Comparative Analysis: Routine vs. Definitive Identification

The following table contrasts the performance of standard quality control methods against the advanced spectroscopic workflow required for definitive identification.

Table 1: Performance Comparison of Identification Methodologies
FeatureMethod A: Routine QC (HPLC-UV + Single Quad MS) Method B: Definitive Workflow (HRMS + 2D NMR)
Primary Detection Retention Time (RT) + Molecular Ion (Low Res)Exact Mass + Connectivity (Through-bond)
Structural Specificity Low. Cannot distinguish regioisomers or isobaric species (e.g., mixed anhydrides).High. Unambiguously assigns the oxalamate moiety (-CO-CO-) to the nitrogen.
Limit of Detection High sensitivity (< 0.05%), but prone to co-elution masking.Moderate sensitivity; typically requires isolation or cryoprobe for < 0.1% levels.
Risk of False Positive High. Often misidentified as simple acyl or formyl derivatives.Low. Cross-peaks confirm the unique oxalamate spin system.
Regulatory Value Sufficient for batch release if impurity is known.Mandatory for characterizing new impurities > 0.1% (ICH Q3A/B).

Detailed Technical Guide: The Definitive Workflow

To rigorously identify an N-PMB oxalamate impurity, follow this self-validating protocol. This workflow assumes the impurity has been enriched (e.g., via prep-HPLC) or is present at sufficient levels in the crude mixture.

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Determine the exact elemental composition and fragmentation pattern.

  • Ionization: ESI (Positive Mode).

  • Key Diagnostic Ions:

    • [M+H]⁺: Consistent with formula (e.g., Methyl ester:

      
       + R-group).
      
    • Fragment m/z 121.0653: Characteristic p-methoxybenzyl tropylium ion (PMB cation).

    • Neutral Loss: Loss of 59 Da (

      
      ) or 87 Da (
      
      
      
      ) followed by loss of 28 Da (CO), indicative of the oxalamate motif.
Step 2: 1D and 2D NMR Spectroscopy

Objective: Establish connectivity and prove the presence of the oxalamate dicarbonyl system.

  • Solvent:

    
     or 
    
    
    
    (DMSO is preferred to observe exchangeable protons if acid form).
  • 1H NMR Signatures:

    • PMB CH₂: Singlet or AB quartet (if chiral center nearby), typically 4.4 – 4.8 ppm . Note the downfield shift (~0.5 ppm) compared to the free amine due to the electron-withdrawing oxalamate.

    • Aromatic AA'BB': Characteristic doublets for PMB (~6.8 and 7.2 ppm).

    • Ester Methyl: Singlet ~3.8 ppm (distinct from PMB -OMe which is also ~3.8 ppm; look for integration of 6H or two close singlets).

  • 13C NMR Signatures:

    • Oxalamate Carbonyls: Two distinct signals in the 158 – 165 ppm region. This is the "smoking gun" distinguishing it from a simple amide (one signal) or urea.

  • 2D Correlations (The Validator):

    • HMBC: Long-range coupling from PMB

      
       protons to the amide carbonyl of the oxalamate.
      
    • HMBC: Coupling from the ester alkyl group (e.g.,

      
      ) to the ester carbonyl.
      
Table 2: Simulated NMR Data for Methyl N-(4-methoxybenzyl)oxalamate
Position

(ppm,

)
Multiplicity

(ppm)
HMBC Correlations
C=O (Amide) --158.5PMB-

C=O (Ester) --161.2Ester-

PMB-

4.45s (2H)49.8Amide C=O, Ar-C1
Ar-H (2,6) 7.20d (2H)129.5Ar-C4, PMB-

Ar-H (3,5) 6.88d (2H)114.2Ar-C1, Ar-C4
PMB-

3.80s (3H)55.3Ar-C4
Ester-

3.88s (3H)53.5Ester C=O

Decision Logic for Identification

Use this logic flow to systematically rule out alternatives and confirm the oxalamate structure.

Figure 2: Spectroscopic Decision Tree

Decision_Tree Start Isolate Impurity (>90% Purity) MS_Check Acquire HRMS (ESI+) Start->MS_Check Mass_Loss Loss of 59/87 Da (Ester) + 28 Da (CO)? MS_Check->Mass_Loss NMR_1H 1H NMR Analysis Mass_Loss->NMR_1H Yes Alternative Investigate: Formamide/Urea Mass_Loss->Alternative No PMB_Shift PMB CH2 > 4.4 ppm? NMR_1H->PMB_Shift NMR_13C 13C NMR / HMBC PMB_Shift->NMR_13C Yes PMB_Shift->Alternative No Carbonyls Two Carbonyls (158-165 ppm)? NMR_13C->Carbonyls Conclusion Confirmed: N-PMB Oxalamate Carbonyls->Conclusion Yes Carbonyls->Alternative No

Caption: Step-by-step decision matrix for confirming the N-PMB oxalamate scaffold.

Conclusion

While HPLC-UV is sufficient for routine monitoring, it fails to provide the structural fidelity required for identifying N-PMB oxalamate impurities, often leading to confusion with other acylated byproducts. The Definitive Workflow —anchored by the detection of the characteristic tropylium ion (m/z 121) in MS and the dual-carbonyl signature in 13C NMR—provides a robust, self-validating dataset. Researchers utilizing oxalyl chloride in the presence of PMB-protected amines must adopt this rigorous approach to ensure regulatory compliance and process integrity.

References

  • National Institutes of Health (NIH). (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

  • MDPI. (2025). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Stereoselective Access to Diverse Alkaloid-Like Scaffolds via an Oxidation/Double-Mannich Reaction Sequence. Organic Letters. Retrieved from [Link]

A Senior Application Scientist's Guide to Elemental Analysis of C12H15NO4 Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. For a given molecular formula, such as C12H15NO4, which represents a multitude of potential isomers, confirming the elemental composition is a foundational step in establishing a compound's identity and purity. This guide provides an in-depth comparison of common analytical techniques for the elemental analysis of such organic compounds, grounded in practical expertise and scientific rigor.

The theoretical elemental composition of a C12H15NO4 compound, with a molecular weight of approximately 237.25 g/mol , is as follows:

  • Carbon (C): 60.75%

  • Hydrogen (H): 6.37%

  • Nitrogen (N): 5.90%

  • Oxygen (O): 26.97%

Achieving experimental values that closely match these theoretical percentages is a critical checkpoint in any synthetic or drug discovery workflow. Here, we compare the gold standard—Combustion Analysis—with two powerful, albeit less conventional for this specific application, alternatives: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and X-ray Photoelectron Spectroscopy (XPS).

Comparative Overview of Elemental Analysis Techniques

Each analytical method offers a unique set of capabilities and limitations. The choice of technique is often dictated by the specific research question, sample availability, and the required level of detail.

FeatureCombustion Analysis (CHN/O)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)X-ray Photoelectron Spectroscopy (XPS)
Principle Sample is combusted at high temperature; resulting gases (CO2, H2O, N2) are separated and quantified.[1][2][3]Sample is aerosolized and introduced into a high-temperature argon plasma, which atomizes and ionizes the sample for mass-to-charge ratio analysis.[4][5][6]A focused X-ray beam irradiates the sample surface, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine elemental composition and chemical state.[7][8][9][10]
Analysis Type Bulk elemental compositionPrimarily for trace and ultra-trace elemental analysis; can be adapted for bulk composition.[4][6][11]Surface-sensitive elemental composition (top 5-10 nm).[7][9][10]
Accuracy High (typically within ±0.3% of theoretical values).[12]High, especially for trace elements. Accuracy for bulk analysis depends on rigorous method validation.Semi-quantitative without standards; can be quantitative with appropriate reference materials.
Precision HighHighModerate to High
Sample Req. 1-3 mg of solid or liquid sample.Typically requires sample digestion into a liquid matrix.Solid samples, compatible with ultra-high vacuum.[10]
Speed Rapid (minutes per sample).[13][14]Rapid analysis after sample preparation.Slower, especially for high-resolution scans.
Destructive? YesYesMinimally destructive for some materials, but ion etching for depth profiling is destructive.
Key Advantage Simplicity, speed, and cost-effectiveness for C, H, N, S, and O determination.[1]Exceptional sensitivity for a wide range of elements, including metals and non-metals.[4][5]Provides information on surface chemistry and elemental oxidation states.[7][15]
Limitations Limited to a few elements per analysis.Sample preparation can be complex; potential for interferences from the argon plasma and sample matrix.[11]Not suitable for bulk analysis; cannot detect Hydrogen or Helium.[8]

In-Depth Methodologies and Experimental Protocols

Combustion Analysis: The Gold Standard

Combustion analysis is the most direct and widely used method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[16] It is a trusted technique due to its speed, simplicity, and high precision.[1]

Causality of Experimental Choices: The core of this method lies in the complete and instantaneous oxidation of the sample through "flash combustion".[2][3] This is achieved at a high temperature (typically ~1000°C) in an oxygen-rich environment to ensure that all organic material is converted to its elemental gases (CO2, H2O, and N2).[1][17] A carrier gas, usually helium, transports these combustion products through a series of traps and columns for separation and detection.

Self-Validating System: The robustness of combustion analysis is ensured through rigorous calibration with certified standards of known elemental composition. The performance of the instrument is continuously monitored by analyzing these standards alongside unknown samples. Adherence to standardized procedures, such as those outlined by ASTM D5291, provides a framework for reliable and reproducible results.[18][19][20][21]

Experimental Protocol: CHN Analysis

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and have reached the set operating temperatures.

    • Verify a stable baseline for the thermal conductivity detector (TCD).

  • Calibration:

    • Accurately weigh 1-2 mg of a certified organic standard (e.g., Acetanilide) into a tin capsule.

    • Analyze the standard to generate a calibration factor for C, H, and N. Repeat until consistent results are obtained.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the C12H15NO4 sample into a tin capsule. For liquid samples, a volatile-compatible sealer is used.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber.

    • The resulting CO2, H2O, and N2 gases are separated via a chromatographic column.

    • The TCD measures the concentration of each gas relative to the helium carrier gas.

  • Data Processing:

    • The instrument software calculates the percentage of C, H, and N based on the sample weight and the detector response.

Oxygen Analysis: Oxygen is determined separately by pyrolysis in a furnace containing platinized carbon. The oxygen in the sample is converted to carbon monoxide, which is then quantified.

Workflow for Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output weigh Weigh 1-2 mg Sample encapsulate Encapsulate in Tin weigh->encapsulate combust Flash Combustion (~1000°C) encapsulate->combust reduce Reduction of NOx to N2 combust->reduce separate Gas Chromatography Separation reduce->separate detect Thermal Conductivity Detector separate->detect calculate Calculate %C, %H, %N detect->calculate report Generate Report calculate->report

Caption: Workflow for CHN analysis via combustion.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

While ICP-MS is renowned for its unparalleled sensitivity in trace metal analysis, its application can be extended to the determination of the elemental composition of organic compounds.[4][5][11] This technique is particularly useful when a broader elemental survey is required in addition to C, H, N, and O.

Causality of Experimental Choices: The sample, after digestion in an appropriate acid matrix, is introduced into a high-temperature argon plasma (6,000-10,000 K).[6] This extreme temperature ensures the complete atomization and ionization of the sample, regardless of its original molecular structure.[22] The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

Self-Validating System: Method validation for ICP-MS is crucial and involves assessing accuracy, precision, specificity, and linearity, often following guidelines from bodies like the USP.[23] The use of internal standards and certified reference materials is essential to correct for matrix effects and instrumental drift.

Experimental Protocol: ICP-MS for C, H, N, O

  • Sample Preparation (Digestion):

    • Accurately weigh a small amount of the C12H15NO4 sample.

    • Digest the sample in a closed microwave vessel with a suitable acid mixture (e.g., nitric acid and sulfuric acid) to bring the organic material into a liquid solution.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards containing known concentrations of C, N, and other elements of interest.

  • Analysis:

    • Introduce the digested sample solution into the ICP-MS system.

    • The instrument measures the ion counts for the isotopes of carbon (e.g., ¹²C, ¹³C) and nitrogen (e.g., ¹⁴N, ¹⁵N). Hydrogen and oxygen are typically not directly measured due to high background levels but can be inferred.

  • Data Processing:

    • The software converts ion counts into concentrations based on the calibration curves.

    • The elemental percentages are calculated from the concentrations and the initial sample weight.

Workflow for ICP-MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output weigh Weigh Sample digest Acid Digestion weigh->digest aerosolize Aerosolize Sample digest->aerosolize ionize Argon Plasma Ionization aerosolize->ionize separate Mass Spectrometry Separation ionize->separate detect Ion Detector separate->detect quantify Quantify Ion Counts detect->quantify calculate Calculate Elemental Composition quantify->calculate

Caption: Workflow for elemental analysis via ICP-MS.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material.[7][9][10] For a pure C12H15NO4 compound, XPS can confirm the presence of C, N, and O on the sample surface and provide insights into their chemical environment.

Causality of Experimental Choices: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is characteristic of the element from which they were emitted. Small shifts in this kinetic energy (chemical shifts) reveal information about the oxidation state and bonding environment of the element.[15]

Self-Validating System: The energy scale of an XPS instrument is calibrated using standard materials with known binding energies, such as gold or copper. Quantitative analysis relies on the use of relative sensitivity factors (RSFs) that are specific to the instrument and the element being analyzed.

Experimental Protocol: XPS Analysis

  • Sample Preparation:

    • Mount the solid C12H15NO4 sample on a compatible sample holder. The sample must be stable under ultra-high vacuum conditions.

  • Analysis:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey scan to identify all elements present on the surface (except H and He).

    • Perform high-resolution scans for the C 1s, N 1s, and O 1s regions to obtain detailed chemical state information.

  • Data Processing:

    • Process the spectra to determine the binding energies and peak areas for each element.

    • Calculate the atomic concentrations of C, N, and O on the surface using the appropriate RSFs.

Logical Flow for XPS Data Interpretation

cluster_acq Data Acquisition cluster_interp Data Interpretation survey Survey Scan identify Identify Elements survey->identify high_res High-Resolution Scans (C, N, O) quantify Quantify Atomic % high_res->quantify chem_state Determine Chemical States high_res->chem_state correlate Correlate with Molecular Structure identify->correlate quantify->correlate chem_state->correlate

Caption: Logical flow for XPS data interpretation.

Conclusion

For the routine and definitive determination of the elemental composition of a C12H15NO4 compound, combustion analysis remains the most appropriate and efficient method . Its high accuracy, precision, and adherence to standardized protocols make it the cornerstone of elemental analysis in synthetic and pharmaceutical chemistry.

ICP-MS serves as a powerful alternative when a broader elemental profile is necessary or when dealing with complex matrices that are amenable to acid digestion. Its exceptional sensitivity is, however, generally more than what is required for determining the bulk composition of a pure organic compound.

XPS offers a unique window into the surface chemistry of a material. While not a primary technique for bulk elemental analysis, it can provide invaluable complementary information about surface contamination, degradation, or the specific chemical bonding environments of the constituent elements, which can be critical in fields such as materials science and catalysis.

The selection of the most suitable analytical technique requires a clear understanding of the research objectives and the specific information sought. By leveraging the strengths of each method, researchers can build a comprehensive and robust analytical data package to support their scientific discoveries.

References

  • ASTM D5291-01 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2002). ASTM International. [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent. [Link]

  • Elemental Analysis. Encyclopedia of Life Support Systems (EOLSS). [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. [Link]

  • D-5291 - Analytical Method. (n.d.). ALS Environmental. [Link]

  • ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2023). Internet Archive. [Link]

  • Inductively Coupled Plasma-Mass Spectrometry For Elemental Analysis and Isotope Ratio Determinations in Individual Organic Compounds Separated by Gas Chromatography. (1988). Optica Publishing Group. [Link]

  • Understanding the Working Principles of CHNO Analyzers. (2023). AZoM. [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. [Link]

  • CHNO by Combustion | Oxidation. (n.d.). Jordi Labs. [Link]

  • Basic principles and tests of organic element analysis. (2024). Universal Lab Blog. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • X-ray Photoelectron Spectroscopy. (n.d.). Environmental Molecular Sciences Laboratory. [Link]

  • Combustion Analyzer for the determination of C H N O S in solids. (n.d.). Eltra. [Link]

  • X-ray Photoelectron Spectroscopy | XPS-ESCA. (n.d.). EAG Laboratories. [Link]

  • N-Benzoyl-L-tyrosine ethyl. (2022). ChemBK. [Link]

  • How is Inductively Coupled Plasma Mass Spectrometry Used for Elemental Analysis? (2023). AZoM. [Link]

  • X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA). (2021). SERC (Carleton). [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023). Spectroscopy Online. [Link]

  • Combustion analysis. (n.d.). Wikipedia. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. [Link]

  • X-ray photoelectron spectroscopy. (n.d.). Wikipedia. [https://en.wikipedia.org/wiki/X-ray_photoelectron_spectroscopy]([Link]_ spectroscopy)

  • Inductively coupled plasma mass spectrometry. (n.d.). Wikipedia. [Link]

  • N-Benzoyl-L-tyrosine ethyl ester. (n.d.). PubChem. [Link]

  • What is ICP-MS (Inductively Coupled Plasma Mass Spectrometry)? (n.d.). Shimadzu. [Link]

  • Validation of an ICP-OES method for macro and trace element determination in Laminaria and Porphyra seaweeds from four different. (2010). Journal of Food Composition and Analysis. [Link]

  • L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • L-Tyrosine, N-benzoyl-, ethyl ester - Substance Details. (2023). US EPA. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.